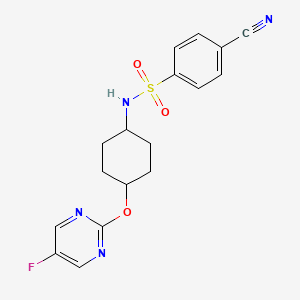
4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide is a chemical compound that has gained a lot of attention from scientific researchers due to its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Cyclooxygenase-2 Inhibition
One of the research applications of sulfonamide derivatives involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. A study by Hashimoto et al. (2002) synthesized a series of sulfonamide derivatives, finding that the introduction of a fluorine atom significantly increased the selectivity for COX-2 over COX-1. This research led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, demonstrating potential therapeutic applications for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Antitumor Activity
Sulfonamide compounds have also been explored for their antitumor properties. Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing a biologically active sulfonamide moiety, evaluating their in vitro antitumor activity. Some synthesized compounds showed higher potency and efficacy than the reference drug Doxorubicin, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010).
Anticancer Properties
Further research into sulfonamide derivatives has revealed their anticancer potential. Ghorab and Al-Said (2012) synthesized new indenopyridine derivatives, showing significant in vitro anticancer activity against the breast cancer cell line MCF7. Some compounds exhibited higher potency than Doxorubicin, highlighting their potential as effective anticancer agents (Ghorab & Al-Said, 2012).
Carbonic Anhydrase Inhibition
Sulfonamides have been studied for their inhibitory effects on carbonic anhydrases, enzymes crucial for various physiological processes. Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and tested their inhibitory effects against human carbonic anhydrase isoforms. The study found potent inhibition, suggesting potential applications in treating conditions related to carbonic anhydrase dysregulation (Gul et al., 2016).
Eigenschaften
IUPAC Name |
4-cyano-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c18-13-10-20-17(21-11-13)25-15-5-3-14(4-6-15)22-26(23,24)16-7-1-12(9-19)2-8-16/h1-2,7-8,10-11,14-15,22H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASKMNIDWFJCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

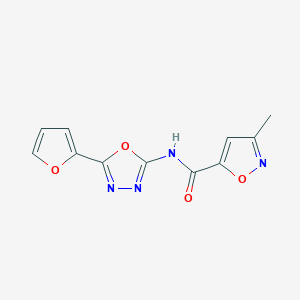
![5,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2561233.png)
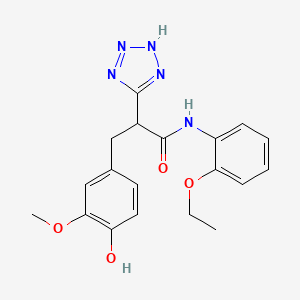
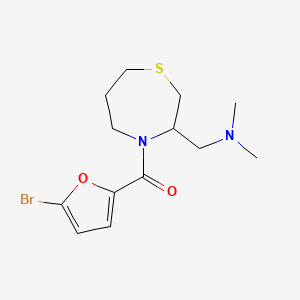

![(1-Methylimidazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2561241.png)
![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2561242.png)
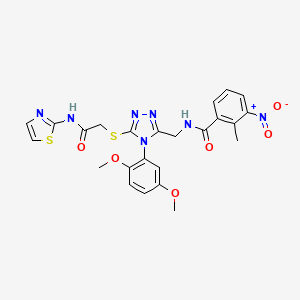
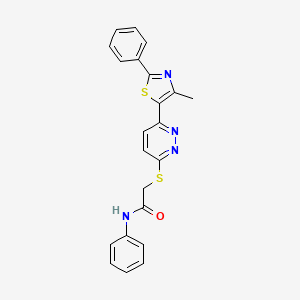
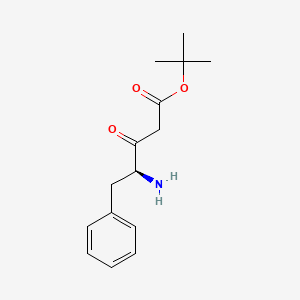


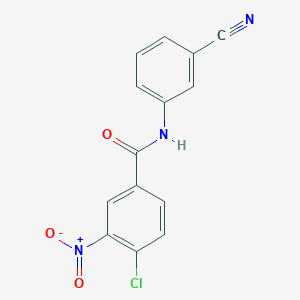
![(E)-N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2561254.png)